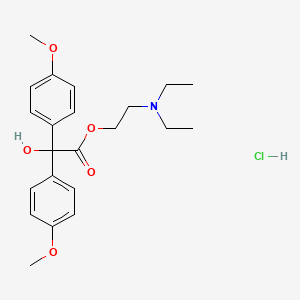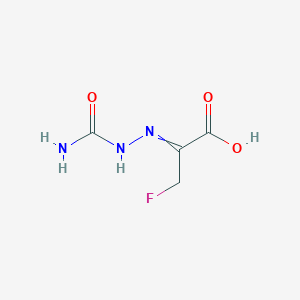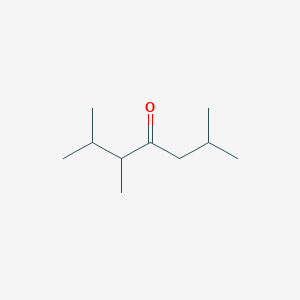
2,3,6-Trimethylheptan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Trimethylheptan-4-one is an organic compound with the molecular formula C10H20O It is a branched ketone, characterized by the presence of three methyl groups attached to a heptane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethylheptan-4-one can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,3,6-trimethylheptane, using a strong base and an appropriate alkyl halide. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired ketone.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation reactions using advanced catalytic systems. These methods are designed to optimize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and other modern techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,3,6-Trimethylheptan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
2,3,6-Trimethylheptan-4-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying ketone reactivity and mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme-catalyzed reactions involving ketones.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It is utilized in the synthesis of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism by which 2,3,6-Trimethylheptan-4-one exerts its effects involves interactions with specific molecular targets The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways
類似化合物との比較
Similar Compounds
- 2,3,4-Trimethylheptan-4-one
- 2,3,5-Trimethylheptan-4-one
- 2,4,6-Trimethylheptan-4-one
Uniqueness
2,3,6-Trimethylheptan-4-one is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and developing specialized applications.
特性
CAS番号 |
5453-96-3 |
|---|---|
分子式 |
C10H20O |
分子量 |
156.26 g/mol |
IUPAC名 |
2,3,6-trimethylheptan-4-one |
InChI |
InChI=1S/C10H20O/c1-7(2)6-10(11)9(5)8(3)4/h7-9H,6H2,1-5H3 |
InChIキー |
ADCMLYKEZQPOKL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)C(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14743476.png)
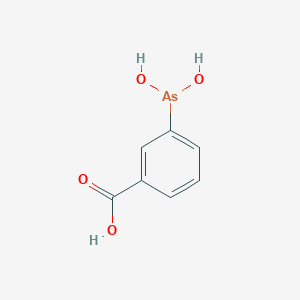
![Ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate](/img/structure/B14743484.png)
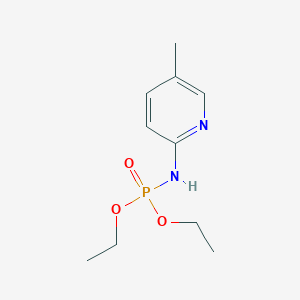
![n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide](/img/structure/B14743490.png)
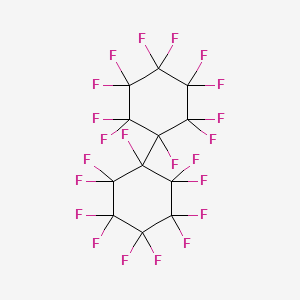
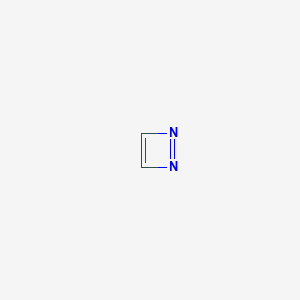
![4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid](/img/structure/B14743502.png)
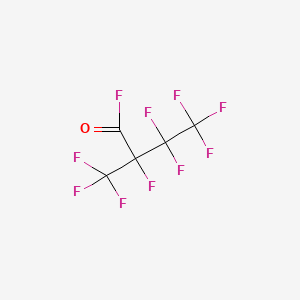
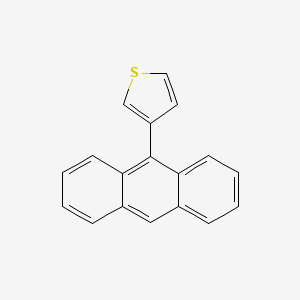
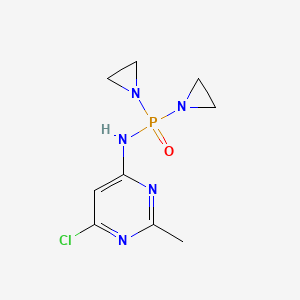
![Diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14743527.png)
